N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946206-50-4
VCID: VC5719241
InChI: InChI=1S/C20H19FN4O3S2/c1-13-11-15(7-8-18(13)28-2)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Molecular Formula: C20H19FN4O3S2
Molecular Weight: 446.52

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

CAS No.: 946206-50-4

Cat. No.: VC5719241

Molecular Formula: C20H19FN4O3S2

Molecular Weight: 446.52

* For research use only. Not for human or veterinary use.

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide - 946206-50-4

Specification

CAS No. 946206-50-4
Molecular Formula C20H19FN4O3S2
Molecular Weight 446.52
IUPAC Name N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H19FN4O3S2/c1-13-11-15(7-8-18(13)28-2)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3
Standard InChI Key HVSCQFGNCZFSRT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₁₉FN₄O₃S₂, with a molecular weight of 446.52 g/mol (calculated) and 446.5 g/mol (experimental) . Its IUPAC name, N-[2-[2-(2-fluorophenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide, reflects its polycyclic structure comprising:

  • A triazolo[3,2-b] thiazole core fused with a 2-fluorophenyl group.

  • A sulfonamide substituent (-SO₂NH₂) linked to a 4-methoxy-3-methylbenzene ring.

  • An ethyl chain bridging the triazolo-thiazole and sulfonamide groups .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number946206-50-4
Molecular Weight446.5 g/mol
Molecular FormulaC₂₀H₁₉FN₄O₃S₂
SMILES NotationCC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC

The fluorine atom at the ortho-position of the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets .

Synthesis and Optimization

One-Pot Catalytic Synthesis

A scalable synthesis route involves a one-pot reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the triazolo-thiazole core without requiring metal catalysts. Key steps include:

  • Cyclocondensation: Formation of the triazolo-thiazole ring via nucleophilic attack of triazole thiolates on acetylene intermediates.

  • Sulfonylation: Introduction of the 4-methoxy-3-methylbenzenesulfonamide group using sulfonyl chlorides.

  • Purification: Chromatographic isolation achieves >90% purity, as confirmed by HPLC.

This method’s efficiency contrasts with traditional multi-step protocols for analogous compounds, which often suffer from low yields (30–50%) due to side reactions .

Mechanistic Insights

Target Engagement

Molecular docking simulations reveal strong interactions with DHFR’s active site:

  • The triazolo-thiazole core forms π-π stacking with Phe92.

  • The sulfonamide group hydrogen-bonds to Asp27 and Thr113.

These interactions stabilize the enzyme-inhibitor complex, preventing tetrahydrofolate synthesis essential for DNA replication .

Resistance Profile

Notably, the compound retains activity against rifampin-resistant M. tuberculosis strains (MIC: 4 μg/mL), comparable to its efficacy against wild-type strains . This suggests a mechanism independent of common resistance pathways, such as RNA polymerase mutations .

Comparative Analysis with Structural Analogs

Role of Substituents

Modifications to the triazolo-thiazole or sulfonamide groups significantly alter bioactivity:

  • Methylation at the thiazole’s 6-position (as in CAS 896278-17-4) reduces antifungal potency (MIC: >64 μg/mL vs. 32 μg/mL for the target compound) .

  • Nitro groups on the phenyl ring (e.g., in 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides) enhance antitubercular activity but increase cytotoxicity .

Table 2: Bioactivity of Selected Analogs

CompoundMIC (M. tuberculosis)Cytotoxicity (Vero cells)
Target Compound4 μg/mLCC₅₀ > 128 μg/mL
3m (Nitro derivative) 4 μg/mLCC₅₀ = 64 μg/mL
CAS 896278-17-4 64 μg/mLCC₅₀ > 256 μg/mL

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